

Understanding the Substrate Specificity of CENTA: A Technical Guide

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Compound of Interest

Compound Name:	Centa
CAS No.:	9073-60-3
Cat. No.:	B3026497

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the substrate specificity of **CENTA**, a chromogenic cephalosporin. It is important to note that the available scientific literature refers to **CENTA** as a synthetic molecule used as a substrate for β -lactamase enzymes, rather than a protein itself. This guide will focus on the characteristics of **CENTA** as a substrate, the experimental protocols for its use, and the kinetic data associated with its hydrolysis by various β -lactamases. This information is crucial for researchers and professionals involved in the study of antibiotic resistance and the development of new β -lactamase inhibitors.

CENTA serves as a valuable tool in microbiology and biochemistry, allowing for the convenient kinetic study of β -lactamases and their detection in crude extracts or during purification processes.^{[1][2][3]} Its hydrolysis by β -lactamases results in a distinct color change, which can be monitored spectrophotometrically to determine enzyme activity.^{[1][4]}

Quantitative Data: Kinetic Parameters of **CENTA** Hydrolysis by β -Lactamases

The following table summarizes the kinetic parameters for the hydrolysis of **CENTA** by a representative set of β -lactamases from different classes. This data allows for a direct comparison of the substrate specificity of these enzymes for **CENTA**. The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_{max}), and the catalytic constant (k_{cat}) represents the turnover number of the enzyme. The k_{cat}/K_m ratio is a measure of the enzyme's catalytic efficiency.

β -Lactamase	Class	Km (μ M)	kcat (s^{-1})	kcat/Km (μ M $^{-1}$ s $^{-1}$)
TEM-1	A	14	4.5	0.32
SHV-1	A	17	66	3.88
NMCA	A	31	0.15	0.005
TOHO-1	A	0.26	3	11.54
M. tuberculosis	A	-	-	-
S. aureus PC1	A	-	-	-
B. cereus 569/H/9	B	1.8	430	238.89
CphA (A. hydrophila)	B	No Hydrolysis	-	-
IMP-1	B	0.7	95	135.71
CfiA (B. fragilis)	B	17	5.6	0.33
BlaB (E. gergoviae)	B	5	-	-
VIM-1	B	-	-	-
E. cloacae 908R	C	600	0.7	0.001
P. aeruginosa	C	-	-	-
C. freundii	C	-	-	-
ACT-1	C	-	-	-
OXA-10	D	95	17	0.18
OXA-2	D	5	-	-

Note: Some kinetic data for M. tuberculosis, S. aureus PC1, P. aeruginosa, C. freundii, ACT-1, BlaB, VIM-1, and OXA-2 with **CENTA** were not available in the provided search results. The low Km values were often measured as Kis using a reporter substrate.[1]

Experimental Protocols

Synthesis of CENTA

CENTA can be prepared from the commercially available drug cephalothin. The synthesis involves the following key steps:

- Preparation of 3-carboxyl-4-nitrothiophenol (TNB): This is achieved by dissolving 5,5'-dithio-bis-(2-nitrobenzoic acid) in an aqueous solution.[2]
- Reaction with Cephalothin: The prepared TNB is then reacted with cephalothin to yield **CENTA**.[2]
- Purification: The final product can be purified to greater than 98% purity.[4]

Kinetic Assays for β -Lactamase Activity using CENTA

The hydrolysis of **CENTA** by β -lactamases can be monitored spectrophotometrically.[1]

Materials:

- **CENTA** substrate solution[4]
- Purified β -lactamase enzyme or crude bacterial extract
- Appropriate buffer solution (e.g., 50 mM sodium phosphate, pH 7.0)[1]
- For metallo- β -lactamases, the buffer should be supplemented with ZnSO₄ (e.g., 100 μ M).[1]
- Spectrophotometer capable of measuring absorbance at 346 nm or 405 nm.[1][4]

Procedure:

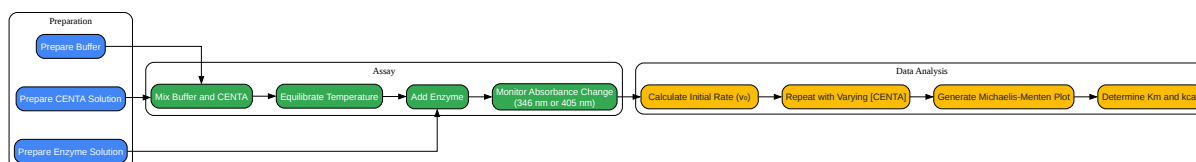
- Prepare a reaction mixture containing the buffer and the desired concentration of **CENTA**.
- Equilibrate the reaction mixture to the desired temperature (e.g., 30°C).[1]
- Initiate the reaction by adding the β -lactamase enzyme solution.

- Continuously monitor the change in absorbance at either 346 nm ($\Delta\epsilon = -2,500 \text{ M}^{-1}\text{cm}^{-1}$) or 405 nm ($\Delta\epsilon = +6,400 \text{ M}^{-1}\text{cm}^{-1}$).[\[1\]](#)[\[4\]](#)
- Record the initial rate of the reaction (v_0) from the linear portion of the absorbance versus time plot.[\[1\]](#)
- To determine K_m and k_{cat} values, repeat the assay with varying concentrations of **CENTA**.[\[5\]](#)
- The kinetic parameters can then be calculated by fitting the initial rate data to the Michaelis-Menten equation using a suitable linearization method like the Lineweaver-Burk plot.[\[5\]](#)

Visualizations

Experimental Workflow for Determining β -Lactamase Activity

The following diagram illustrates the general workflow for assessing the kinetic parameters of a β -lactamase using **CENTA** as a substrate.



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